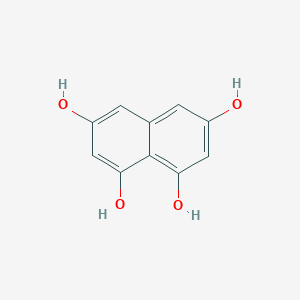

1,3,6,8-Naphthalenetetrol

描述

Historical Context of Polyketide Research

The journey to understanding compounds like THN is deeply rooted in the broader history of polyketide research. Polyketides are a large and structurally diverse class of natural products synthesized by a variety of organisms, including bacteria, fungi, and plants. wikipedia.org The initial groundwork for this field was laid in the late 19th and early 20th centuries. In 1893, J. Norman Collie's synthesis of orcinol (B57675) from dehydracetic acid marked a pivotal moment, leading him to coin the term "polyketides" in 1903 to describe compounds with multiple ketene (B1206846) groups. wikipedia.org

However, it wasn't until the mid-20th century that the biosynthetic pathways of polyketides began to be unraveled. A significant breakthrough came in 1955 when Arthur Birch utilized radioisotope labeling to trace the biosynthesis of 2-hydroxy-6-methylbenzoic acid in Penicillium patulum. wikipedia.org This experiment demonstrated the head-to-tail linkage of acetic acid units to form the polyketide backbone, a fundamental principle of polyketide biosynthesis. wikipedia.org

The advent of advanced genetic techniques in the 1980s and 1990s revolutionized the field, allowing for the isolation and characterization of the genes encoding polyketide synthases (PKSs), the enzymes responsible for polyketide assembly. wikipedia.orgacs.org This opened the door to understanding the intricate enzymatic machinery that creates the vast diversity of polyketide structures. PKS enzymes are broadly classified into three types—Type I, Type II, and Type III—each with distinct architectures and mechanisms. nih.govnih.gov This detailed understanding of PKSs has been crucial for elucidating the formation of specific polyketides like THN.

Significance of Naphthalene (B1677914) Derivatives in Natural Product Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its derivatives form a substantial and important class of natural products. nih.govvedantu.com These compounds are widespread in nature and exhibit a remarkable range of biological activities. Naphthalene derivatives are key components in the synthesis of pharmaceuticals, dyes, and other industrially significant chemicals. numberanalytics.comknowde.com

In the realm of natural products, naphthalene derivatives showcase diverse structures, including naphthyl ketones, naphtho-γ-pyrones, and naphthoquinones. nih.gov Their biosynthesis often involves complex enzymatic pathways, making them fascinating subjects for chemical and biological investigation. The study of these compounds contributes to our understanding of fundamental organic chemistry principles, such as electrophilic substitution reactions and resonance in polycyclic systems. vedantu.com Furthermore, many naphthalene derivatives isolated from natural sources have shown potential as antimicrobial, anti-inflammatory, and anticancer agents, driving significant research interest. rasayanjournal.co.in

Overview of 1,3,6,8-Tetrahydroxynaphthalene as a Key Metabolite

1,3,6,8-Tetrahydroxynaphthalene (THN), also known as T4HN, is a crucial metabolic intermediate in the biosynthesis of DHN-melanin in many fungi. medchemexpress.commdpi.comacs.org Melanin (B1238610) plays a protective role in these organisms, and the pathway leading to its formation is a key area of study. THN is synthesized by polyketide synthases (PKSs) through the condensation of multiple malonyl-CoA units. nih.govacs.org

Research has shown that both Type I and Type III PKSs can be responsible for THN synthesis. For instance, a fungal iterative Type I PKS from Colletotrichum lagenarium was found to synthesize THN solely from malonyl-CoA, which serves as both the starter and extender units. acs.orgnih.gov In contrast, a Type III PKS, named ThnA, from the bacterium Nocardia sp. CS682 also utilizes five molecules of malonyl-CoA to produce THN. nih.govkoreascience.krjmb.or.krnih.gov

The formation of THN is a critical step that precedes a series of dehydration and reduction reactions, ultimately leading to the production of 1,8-dihydroxynaphthalene (DHN), the monomeric precursor of DHN-melanin. mdpi.com THN can also be spontaneously oxidized to form flaviolin (B1202607), a reddish compound. nih.govjmb.or.kr The study of THN and its biosynthetic pathway provides valuable insights into the mechanisms of polyketide synthesis and the production of important secondary metabolites in a variety of organisms.

Detailed Research Findings on 1,3,6,8-Tetrahydroxynaphthalene

The following table summarizes key research findings on the biosynthesis of 1,3,6,8-Tetrahydroxynaphthalene from various organisms.

| Organism | Enzyme Type | Key Findings | Reference |

| Colletotrichum lagenarium | Fungal Iterative Type I PKS (PKS1) | The PKS1 gene was overexpressed in Aspergillus oryzae. In vitro synthesis confirmed that THN is formed solely from malonyl-CoA, which acts as both the starter and extender unit. This was the first confirmation of a fungal multi-aromatic ring polyketide synthase activity detected in vitro. | acs.orgacs.orgnih.gov |

| Nocardia sp. CS682 | Bacterial Type III PKS (ThnA) | The enzyme ThnA utilizes five molecules of malonyl-CoA to synthesize THN. THN is a key intermediate in the biosynthesis of a UV-protective compound, IBR-3. The active site residues were identified as Cys138, Phe188, His270, and Asn303. | nih.govkoreascience.krnih.gov |

| Streptomyces griseus | Bacterial Type III PKS (RppA) | RppA was the first functionally characterized bacterial THN synthase. It catalyzes the formation of THN from five molecules of malonyl-CoA, which can then spontaneously oxidize to flaviolin. | nih.govjmb.or.kr |

| Sorangium cellulosum | Bacterial Type III PKS (SoceCHS1) | SoceCHS1, in conjunction with other enzymes (BdsA and BdsB), is involved in the synthesis of 1,8-DHN, with THN as an intermediate. The in vitro assay demonstrated that SoceCHS1 catalyzes the synthesis of THN from malonyl-CoA. | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalene-1,3,6,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMKHWMDTMUUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331478 | |

| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18512-30-6 | |

| Record name | 1,3,6,8-Naphthalenetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18512-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of 1,3,6,8 Tetrahydroxynaphthalene

Polyketide Synthase (PKS) Mediated Biosynthesis of 1,3,6,8-Tetrahydroxynaphthalene

Polyketide synthases are categorized into three main types: Type I, Type II, and Type III. Both Type I and Type III PKSs have been identified as responsible for the synthesis of 1,3,6,8-THN in different organisms. These enzymes utilize a similar foundational mechanism of sequential decarboxylative condensations with acyl-coenzyme A (CoA) substrates but differ significantly in their architecture and catalytic process. nih.govjmb.or.kr

Type I Polyketide Synthases in 1,3,6,8-Tetrahydroxynaphthalene Formation

Fungal biosynthesis of 1,3,6,8-THN is typically carried out by iterative Type I PKSs. acs.orgacs.org These are large, multifunctional enzymes that contain multiple catalytic domains fused into a single polypeptide chain. jmb.or.kracs.org A prime example is the PKS1 enzyme from the phytopathogenic fungus Colletotrichum lagenarium, which is involved in the synthesis of DHN melanin (B1238610), a virulence factor. acs.org

The PKS1 gene encodes a protein with a molecular weight of approximately 230 kDa. acs.orgnih.gov In vitro studies using cell-free extracts from Aspergillus oryzae overexpressing the PKS1 gene have confirmed its function. acs.orgnih.gov These experiments demonstrated that the enzyme synthesizes 1,3,6,8-THN by utilizing malonyl-CoA as both the starter and the extender unit for the polyketide chain. acs.orgacs.org This was a significant finding, as it was the first successful in vitro activity detection for a multi-aromatic ring PKS from a fungus. acs.org The reaction catalyzed by this Type I PKS is independent of acetyl-CoA. creative-enzymes.com

| Enzyme/PKS Type | Organism Example | Key Features |

| Type I PKS (PKS1) | Colletotrichum lagenarium | Large, multifunctional protein with multiple domains on a single polypeptide. Iteratively catalyzes condensation, cyclization, and aromatization. |

| Type III PKS (THNS) | Nocardia sp. CS682, Streptomyces griseus | Homodimeric enzyme with a single active site that acts iteratively. Does not require an acyl carrier protein (ACP). |

Genetic Determinants of 1,3,6,8-Tetrahydroxynaphthalene Biosynthesis

The production of 1,3,6,8-THN is encoded by specific genes within the genomes of producing organisms. These genes are often found clustered together with genes responsible for subsequent modifications of the THN core structure. mdpi.com

In Nocardia sp. CS682, the gene encoding the Type III THNS is designated thnA. nih.govjmb.or.kr This gene encodes a protein of 374 amino acids. nih.gov The thnA gene is part of a larger biosynthetic gene cluster (~13kb) that includes genes for post-modification enzymes like methyltransferases (thnM1, thnM2, thnM3) and a glycosyltransferase (thnG), which further process THN into more complex molecules. mdpi.com Heterologous expression of the thnA gene in a host like Streptomyces lividans TK24 resulted in the production of 1,3,6,8-THN, confirming its function. nih.govnih.gov

In Streptomyces coelicolor A3(2), the THNS is encoded by the gene SCO1206, while in Streptomyces griseus, the corresponding gene is rppA. mdpi.comnih.gov In the fungus Colletotrichum lagenarium, the Type I PKS responsible for THN synthesis is encoded by the PKS1 gene. acs.orgacs.org The identification of these genes and their associated clusters is crucial for understanding the metabolic potential of an organism and for metabolic engineering efforts aimed at producing novel compounds. mdpi.com

| Gene Name | Organism | Encoded Enzyme |

| thnA | Nocardia sp. CS682 | 1,3,6,8-Tetrahydroxynaphthalene Synthase (Type III PKS) nih.govmdpi.com |

| PKS1 | Colletotrichum lagenarium | 1,3,6,8-Tetrahydroxynaphthalene Synthase (Type I PKS) acs.orgacs.org |

| SCO1206 | Streptomyces coelicolor A3(2) | 1,3,6,8-Tetrahydroxynaphthalene Synthase (Type III PKS) researchgate.netnih.gov |

| rppA | Streptomyces griseus | 1,3,6,8-Tetrahydroxynaphthalene Synthase (Type III PKS) jmb.or.krmdpi.com |

Identification and Cloning of thnA (THNS) Genes

The genetic basis for the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene has been elucidated through the identification and cloning of the genes encoding THN synthase. These genes, often designated as thnA or PKS1, have been isolated from various microbial sources.

In the fungus Colletotrichum lagenarium, the PKS1 gene, which encodes an iterative type I polyketide synthase responsible for THN synthesis, was successfully cloned and overexpressed in Aspergillus oryzae. acs.orgnih.gov This allowed for the in vitro confirmation of the enzyme's function and its ability to produce THN. acs.orgnih.gov

From the bacterial domain, a putative type III polyketide synthase gene, named thnA, was identified in Nocardia sp. CS682. nih.govjmb.or.kr The function of this gene was confirmed through heterologous expression in Streptomyces lividans TK24, where the production of THN was observed. nih.govnih.gov The first functionally characterized bacterial THN synthase, RppA, was identified in Streptomyces griseus. nih.govjmb.or.kr The cloning and characterization of these genes have been instrumental in understanding the molecular mechanisms underlying THN biosynthesis.

Homologs and Sequence Identity of THNS Across Diverse Organisms

Homologs of the 1,3,6,8-tetrahydroxynaphthalene synthase (THNS) gene have been identified across a wide range of bacteria and fungi, highlighting the conserved nature of this biosynthetic pathway. Sequence analysis of these homologous genes and their corresponding proteins reveals significant sequence identity, particularly in the active site regions.

The ThnA protein from Nocardia sp. CS682, a type III PKS, consists of 374 amino acids. nih.govjmb.or.kr Sequence alignment of ThnA with other known type III PKSs shows a high degree of similarity and reveals four highly conserved active site amino acid residues: Cys138, Phe188, His270, and Asn303. jmb.or.krkoreascience.kr These residues are characteristic of the Cys-His-Asn catalytic triad (B1167595) found in the active site of plant type III PKSs, which is crucial for the decarboxylative condensation and cyclization reactions. researchgate.net

In fungi, the non-reducing polyketide synthase (NR-PKS) gene pksTL from Daldinia eschscholzii TL01 has been confirmed to be responsible for the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene. nih.gov The UniProt database provides extensive information on THNS from various organisms, including Streptomyces coelicolor, where the enzyme is involved in melanin biosynthesis. uniprot.org The identification of these homologs across different species underscores the shared evolutionary origin of this metabolic capability. wikipedia.org

| Organism | Gene/Protein | PKS Type | Key Features |

| Nocardia sp. CS682 | thnA | Type III | 374 amino acids; Conserved active site residues Cys138, Phe188, His270, Asn303. nih.govjmb.or.krkoreascience.kr |

| Streptomyces griseus | RppA | Type III | First functionally characterized bacterial THN synthase. nih.govjmb.or.kr |

| Colletotrichum lagenarium | PKS1 | Type I | Iterative, multifunctional enzyme. acs.orgnih.gov |

| Daldinia eschscholzii TL01 | pksTL | NR-PKS (Type I) | Responsible for 1,3,6,8-tetrahydroxynaphthalene biosynthesis. nih.gov |

| Streptomyces coelicolor | THNS | Type III | Involved in melanin biosynthesis. uniprot.org |

Transcriptional Regulation of 1,3,6,8-Tetrahydroxynaphthalene Biosynthetic Genes (e.g., by NUV irradiation, BMR1)

The expression of genes involved in the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene is tightly regulated in response to various environmental cues and developmental stages. While specific details on NUV irradiation for THN genes were not the focus of the provided search results, transcriptional regulation is a key aspect of secondary metabolite production.

In many bacteria, biosynthetic gene clusters (BGCs) for secondary metabolites are often under the control of transcriptional regulators from the TetR family, which typically act as repressors. mdpi.com The binding of a specific ligand to the regulator can induce a conformational change, leading to the activation of gene transcription. mdpi.com For instance, in the auricin BGC of Streptomyces aureofaciens, a complex regulatory network involving multiple regulators, including a key positive regulator Aur1P, controls the expression of the biosynthetic genes. mdpi.com

Cellular and Organismal Contexts of 1,3,6,8-Tetrahydroxynaphthalene Production

The synthesis of 1,3,6,8-tetrahydroxynaphthalene is a widespread capability among various microorganisms, where it serves as a precursor for a diverse range of secondary metabolites with important biological functions.

Fungal Biosynthetic Pathways (e.g., Wangiella dermatitidis, Aspergillus fumigatus, Colletotrichum lagenarium, Bipolaris oryzae, Magnaporthe grisea)

In the fungal kingdom, 1,3,6,8-tetrahydroxynaphthalene is a well-established intermediate in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin. acs.org This pigment is a key virulence factor in many pathogenic fungi, providing protection against environmental stresses and host immune responses.

Colletotrichum lagenarium : This phytopathogenic fungus, the causative agent of cucumber anthracnose, utilizes a type I PKS, encoded by the PKS1 gene, to produce 1,3,6,8-tetrahydroxynaphthalene as an essential precursor for DHN-melanin synthesis. acs.orgnih.gov The melanin is a determinant for the fungus's ability to infect its host. acs.org

Aspergillus fumigatus : While not explicitly detailed in the provided search results for THN synthesis, Aspergillus species, such as Aspergillus oryzae, have been used as heterologous hosts for the expression of fungal THN synthase genes, demonstrating their capacity to support this biosynthetic pathway. acs.orgacs.orgnih.gov

Magnaporthe grisea , Bipolaris oryzae , and Wangiella dermatitidis : These fungi are also known to produce DHN-melanin, implying the presence of a biosynthetic pathway that proceeds through a 1,3,6,8-tetrahydroxynaphthalene intermediate.

Bacterial Biosynthetic Pathways (e.g., Nocardia sp. CS682, Streptomyces species)

In bacteria, particularly within the phylum Actinomycetota, 1,3,6,8-tetrahydroxynaphthalene is synthesized by type III polyketide synthases and serves as a precursor to various secondary metabolites. nih.govjmb.or.kr

Nocardia sp. CS682 : This bacterium produces the UV-protective compound 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (IBR-3). nih.govjmb.or.kr The biosynthesis of this compound is initiated by the enzyme ThnA, a type III PKS, which synthesizes 1,3,6,8-tetrahydroxynaphthalene from five molecules of malonyl-CoA. nih.govjmb.or.kr The THN core is then further modified by other enzymes in the biosynthetic gene cluster to yield the final product. nih.gov

Streptomyces species : Several Streptomyces species are known to produce THN and its derivatives. The first bacterial THNS to be functionally characterized was RppA from Streptomyces griseus. nih.govjmb.or.kr In Streptomyces coelicolor, THNS is involved in the biosynthesis of melanin. uniprot.org The heterologous expression of the thnA gene from Nocardia sp. CS682 in Streptomyces lividans TK24 resulted in the production of THN, further confirming the role of this enzyme in bacterial biosynthetic pathways. nih.govnih.gov

Role of 1,3,6,8-Tetrahydroxynaphthalene as an Early Precursor in Microbial Secondary Metabolism

1,3,6,8-Tetrahydroxynaphthalene stands as a critical early precursor in the microbial world, branching into a multitude of secondary metabolic pathways. Its symmetrical structure, derived from the condensation of five malonyl-CoA units, provides a versatile scaffold for further enzymatic modifications. acs.orgacs.org

In fungi, its primary and most well-documented role is as the initial committed intermediate in the biosynthesis of DHN-melanin. acs.orgresearchgate.net This pathway involves a series of enzymatic steps following the formation of THN to produce 1,8-dihydroxynaphthalene, which then polymerizes to form melanin. researchgate.net This pigment is crucial for the survival and pathogenicity of many fungi.

In bacteria, THN serves as a precursor for a broader range of compounds beyond melanin. For example, in Nocardia sp. CS682, the THN core is elaborated with methyl and glycosyl groups to produce a UV-protective compound. nih.gov The discovery of THN synthase in various bacteria suggests that it is a key intermediate in the biosynthesis of diverse polyketide natural products with potential pharmaceutical and other commercial applications. jmb.or.kr The spontaneous oxidation of THN can also lead to the formation of flaviolin (B1202607), a reddish pigment. nih.govjmb.or.kr

Metabolic Pathways Involving 1,3,6,8 Tetrahydroxynaphthalene

1,3,6,8-Tetrahydroxynaphthalene as a Central Intermediate in Melanin (B1238610) Biosynthesis

1,3,6,8-Tetrahydroxynaphthalene (T4HN) is a pivotal, albeit chemically unstable, intermediate in the biosynthesis of dihydroxynaphthalene (DHN) melanin, a pigment crucial for the survival and pathogenicity of many fungi. uchicago.edu This pathway, an example of polyketide synthesis, is often referred to as the pentaketide (B10854585) melanin pathway because its intermediates are derived from the cyclization of five ketide units. uchicago.edu

The biosynthesis of DHN melanin is a well-characterized process in numerous fungi, particularly within the Ascomycota phylum. acs.org The pathway commences with the assembly of a naphthalene (B1677914) skeleton from acetate (B1210297) and malonate precursors. uchicago.eduacs.org This process is catalyzed by a large, iterative type I polyketide synthase (PKS), a multifunctional enzyme that facilitates the head-to-tail joining and cyclization of either one acetyl-CoA and four malonyl-CoA molecules or solely malonyl-CoA molecules. asm.orgresearchgate.net The first identifiable product released by the PKS is 1,3,6,8-tetrahydroxynaphthalene (T4HN). uchicago.eduasm.org

Following its formation, T4HN undergoes a series of alternating reduction and dehydration reactions. uchicago.edu The pathway proceeds as follows:

Reduction: T4HN is reduced to form scytalone (B1230633). uchicago.edu

Dehydration: Scytalone is dehydrated to yield 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN). uchicago.eduacs.org

Reduction: A second reduction reaction converts 1,3,8-THN into vermelone (B1206922). uchicago.eduacs.org

Dehydration: The final dehydration step transforms vermelone into 1,8-dihydroxynaphthalene (1,8-DHN), the monomer precursor that polymerizes to form the final melanin pigment. uchicago.eduacs.org

This sequence of enzymatic steps highlights the central position of T4HN as the foundational molecule for the subsequent intermediates in the DHN melanin pathway. nih.gov

The initial enzymatic modification of T4HN is its reduction to scytalone. This critical conversion is catalyzed by an oxidoreductase known as tetrahydroxynaphthalene reductase (T4HR), which uses NADP+ as an acceptor. wikipedia.org The systematic name for this enzyme class is scytalone:NADP+ Delta5-oxidoreductase. wikipedia.org In the fungus Magnaporthe grisea, the enzyme responsible for this step is a polyhydroxynaphthalene reductase. wikipedia.org

The reaction is as follows: Scytalone + NADP+ ⇌ 1,3,6,8-tetrahydroxynaphthalene + NADPH + H+ wikipedia.org

This reductase step is a key control point in the pathway and can be specifically inhibited by fungicides like tricyclazole. asm.orgnih.gov Inhibition of T4HR prevents the formation of scytalone and subsequent melanin, leading to the accumulation of T4HN and its shunt products. nih.gov

Due to its chemical instability, 1,3,6,8-tetrahydroxynaphthalene can be easily diverted from the main DHN pathway through oxidation. uchicago.edu It can spontaneously oxidize to form the red-colored compound flaviolin (B1202607) (2,5,7-trihydroxy-1,4-naphthoquinone). koreascience.krjmb.or.krnih.gov This reaction is frequently observed when the DHN pathway is blocked, such as by the inhibitor tricyclazole, leading to the accumulation of flaviolin in culture media. nih.gov In several bacterial species, including Streptomyces and Nocardia, T4HN synthase enzymes have been identified that produce T4HN from five molecules of malonyl-CoA, which then readily oxidizes to flaviolin. jmb.or.krnih.govresearchgate.net

In addition to flaviolin, other oxidative products can be formed. In some biosynthetic pathways, T4HN-derived intermediates can undergo further modifications. For instance, an aminotransferase can introduce an amino group to the naphthoquinone core to form compounds like 8-amino-flaviolin, which serves as a precursor for other complex natural products. acs.orgmdpi.com

Diversion Pathways and Shunt Metabolites of 1,3,6,8-Tetrahydroxynaphthalene (e.g., 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN))

While the linear progression to DHN is the primary route, diversion or "shunt" pathways can lead to alternative metabolites. In some fungi, the polyketide synthase responsible for initiating the pathway can produce different but related molecules. kit.edu One significant example involves 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN). asm.orgkit.edu

In the pathogenic black fungus Wangiella (Exophiala) dermatitidis, it was discovered that T4HN is not the direct product of the polyketide synthase. asm.org Instead, the PKS produces the hexaketide AT4HN. asm.org This compound is then converted to T4HN by a hydrolase enzyme, WdYg1p. asm.org When the gene for this enzyme is inactivated, melanin biosynthesis is blocked, and the fungus accumulates AT4HN and its oxidative product, 3-acetylflaviolin, in the culture medium. asm.org This finding established AT4HN as a novel precursor to T4HN in this organism, revealing a different initial step in the pathway compared to other fungi. asm.org When AT4HN is supplied to an albino strain of W. dermatitidis lacking the PKS gene, it is primarily oxidized to 3-acetylflaviolin or deacetylated to flaviolin. asm.org

This demonstrates that the biosynthesis of T4HN is not uniform across all fungi and that shunt metabolites like AT4HN can be integral parts of the pathway in certain species. asm.orgkit.edu

Data Tables

Table 1: Key Enzymes in the DHN Melanin Pathway Involving 1,3,6,8-Tetrahydroxynaphthalene

| Enzyme | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|

| Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) or 2-Acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) | Catalyzes the initial cyclization to form the core naphthalene structure. uchicago.eduasm.orgkit.edu |

| Tetrahydroxynaphthalene Reductase (T4HR) | 1,3,6,8-Tetrahydroxynaphthalene, NADPH | Scytalone, NADP+ | Reduces T4HN to scytalone, the second step in the main pathway. uchicago.eduwikipedia.org |

| Hydrolase (e.g., WdYg1p) | 2-Acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | Converts the precursor AT4HN to T4HN in some fungal species. asm.org |

| Scytalone Dehydratase | Scytalone | 1,3,8-Trihydroxynaphthalene | Dehydrates scytalone to form the next intermediate. uchicago.edu |

| Trihydroxynaphthalene Reductase | 1,3,8-Trihydroxynaphthalene, NADPH | Vermelone, NADP+ | Reduces 1,3,8-THN to vermelone. nih.gov |

Table 2: Major Compounds in the DHN Pathway and Related Shunts

| Compound Name | Molecular Formula | Role/Significance |

|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | C₁₀H₈O₄ | Central precursor in the DHN melanin pathway. uchicago.eduepa.gov |

| Scytalone | C₁₀H₁₀O₄ | Product of T4HN reduction; an intermediate in the DHN pathway. uchicago.edu |

| 1,3,8-Trihydroxynaphthalene (1,3,8-THN) | C₁₀H₈O₃ | Product of scytalone dehydration. acs.org |

| Vermelone | C₁₀H₁₀O₃ | Product of 1,3,8-THN reduction. acs.org |

| 1,8-Dihydroxynaphthalene (1,8-DHN) | C₁₀H₈O₂ | Monomer precursor for melanin polymer. acs.org |

| Flaviolin | C₁₀H₆O₅ | Spontaneous oxidation product of T4HN; a common shunt metabolite. nih.govjmb.or.kr |

| 2-Acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) | C₁₂H₁₀O₅ | A precursor to T4HN in some fungi like W. dermatitidis. asm.org |

| 3-Acetylflaviolin | C₁₂H₈O₆ | Oxidative product of AT4HN. asm.org |

Derivatization and Structural Diversification of 1,3,6,8 Tetrahydroxynaphthalene

Post-Synthetic Modifications of 1,3,6,8-Tetrahydroxynaphthalene

Following the initial synthesis of the THN core by polyketide synthases, a series of post-synthetic modifications occur. nih.gov These reactions are catalyzed by specific enzymes that tailor the structure, leading to a variety of derivatives.

Methylation Reactions and Methyltransferase Enzymes

Methylation is a common modification of the THN scaffold, catalyzed by methyltransferase enzymes. In the biosynthesis of the UV-protective compound IBR-3 in Nocardia sp. CS682, several methyltransferases are involved in the modification of THN. nih.govjmb.or.kr These enzymes transfer methyl groups to the hydroxyl moieties of the THN core, a critical step in the formation of the final product, 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene. nih.gov

In the biosynthesis of furaquinocin, a THN-derived meroterpenoid, a key hydroquinone (B1673460) intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN), undergoes methylation. rsc.orgnih.gov Structural and computational studies have confirmed that PHN is a primary substrate for this subsequent methylation step. nih.gov Interestingly, the biosynthesis of some THN-derived meroterpenoids involves a methyltransferase homolog that catalyzes a novel intramolecular hydroalkoxylation of an alkene in a manner independent of S-adenosylmethionine. rsc.orgnih.gov

| Enzyme Family | Function | Example Organism |

| Methyltransferases | Catalyze the transfer of methyl groups to the THN scaffold. | Nocardia sp. CS682 |

Glycosylation Reactions and Glycosyltransferase Enzymes

Glycosylation, the attachment of sugar moieties, is another key post-synthetic modification of THN, catalyzed by glycosyltransferases. nih.govjmb.or.kr This process is integral to the biosynthesis of compounds like IBR-3, where a glycosyltransferase attaches a modified sugar to the methylated THN core. nih.govjmb.or.kr Glycosylation reactions are widespread in nature and are crucial for the functional and physicochemical properties of many natural products. researchgate.net These reactions are typically catalyzed by glycosyltransferases, which facilitate the transfer of a sugar moiety from an activated donor to an acceptor molecule. researchgate.net

| Enzyme Family | Function | Example Organism |

| Glycosyltransferases | Catalyze the attachment of sugar moieties to the THN scaffold. | Nocardia sp. CS682 |

Formation of Complex Polyketides

The THN scaffold is a fundamental building block in the biosynthesis of more complex polyketides. nih.govnih.gov Polyketide synthases (PKSs) are enzymes that produce a diverse range of natural products through the sequential condensation of small carboxylic acid units. jmb.or.krresearchgate.netfrontiersin.orgnih.gov In bacteria, THN is synthesized by the condensation and aromatization of five malonyl coenzyme A subunits, a reaction catalyzed by a type III PKS known as THN synthase. nih.govjmb.or.krnih.govuniprot.org This THN core then undergoes further modifications to produce complex structures. nih.gov For instance, in the formation of IBR-3, THN is the key intermediate that is subsequently modified by methyltransferases and glycosyltransferases. nih.govjmb.or.krnih.gov

1,3,6,8-Tetrahydroxynaphthalene-Derived Meroterpenoids

Meroterpenoids are hybrid natural products that originate from both polyketide and terpenoid biosynthetic pathways. rsc.orgrsc.orgnih.gov A significant number of these compounds produced by Streptomyces bacteria are derived from the THN polyketide. nih.govnih.gov These molecules, which include furaquinocin, naphterpin, and furanonaphthoquinone, exhibit a wide range of biological activities. rsc.orgnih.govrsc.org

Biosynthetic Mechanisms of Meroterpenoid Formation

The biosynthesis of THN-derived meroterpenoids is a complex process that, despite the structural diversity of the final products, appears to share conserved mechanisms. rsc.orgnih.govrsc.orgrsc.org The formation of these compounds begins with the THN core, which is then linked to a prenyl moiety by aromatic prenyltransferase enzymes. nih.gov The resulting hybrid molecule undergoes a series of cyclization and modification steps to generate the final meroterpenoid structure. nih.gov

The biosynthetic gene clusters for various THN-derived meroterpenoids, such as furaquinocin, naphterpin, and furanonaphthoquinone, contain several conserved genes, pointing to a shared biosynthetic pathway. rsc.orgnih.govrsc.orgrsc.org For example, the furaquinocin biosynthetic gene cluster in Streptomyces sp. Je 1-369 shows similarity to the one found in Streptomyces sp. KO-3988. nih.gov

| Meroterpenoid | Producing Organism |

| Furaquinocin | Streptomyces sp. KO-3988, Streptomyces reveromyceticus SN-593, Streptomyces sp. Je 1-369 |

| Naphterpin | Streptomyces sp. CL190 |

| Furanonaphthoquinone | Streptomyces cinnamonensis DSM 1042 |

Reductive Deamination and Intramolecular Hydroalkoxylation in Meroterpenoid Pathways

Recent research has shed light on key steps in the biosynthetic pathway of THN-derived meroterpenoids. A critical process is the reductive deamination of an amino-flaviolin intermediate. rsc.orgnih.govrsc.org This step proceeds through a transient diazotization, leading to the formation of a crucial hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN). rsc.orgnih.govrsc.org This hydroquinone is a prerequisite for subsequent pathway-specific reactions, including prenylation. rsc.orgnih.gov

Furthermore, a novel intramolecular hydroalkoxylation of an alkene has been identified in the furaquinocin biosynthetic pathway. rsc.orgnih.govrsc.org This unique cyclization step is catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner. rsc.orgnih.gov These findings highlight the intricate and specialized enzymatic machinery involved in the diversification of THN-derived natural products. rsc.orgnih.govrsc.org

Role of Hydroquinone Intermediates in Meroterpenoid Biosynthesis

The biosynthesis of meroterpenoids derived from 1,3,6,8-tetrahydroxynaphthalene (THN) is a complex process where the formation of hydroquinone intermediates is a critical mechanistic step. rsc.org These intermediates are essential for subsequent enzymatic reactions that lead to the vast structural diversity observed in this class of natural products, which includes compounds like furaquinocins and naphterpins. nih.govmdpi.com

The biosynthetic pathway of furaquinocin, an antitumor compound, provides a well-studied example of the crucial role of hydroquinone intermediates. rsc.orgmdpi.com While many THN-derived meroterpenoids share conserved biosynthetic genes, the specific mechanisms for structural diversification are unique to each pathway. mdpi.com In the case of furaquinocin, the biosynthesis proceeds through 8-amino-flaviolin, a common intermediate derived from THN. rsc.orgmdpi.com A key transformation involves the reductive deamination of this intermediate. rsc.org

This process is initiated by a transient diazotization of the amino group on 8-amino-flaviolin. rsc.orgmdpi.com The resulting diazo group elevates the redox potential of the quinone moiety, facilitating the formation of a crucial hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN), upon the release of nitrogen gas. rsc.orgmdpi.com Structural and computational studies have confirmed that this reduced PHN intermediate is a prerequisite substrate for the subsequent methylation step in the pathway. rsc.org The formation of these hydroquinone intermediates is indispensable for the pathway-specific reactions that follow, such as prenylation and unique cyclization events, including intramolecular hydroalkoxylation of an alkene, which ultimately define the final furaquinocin structure. rsc.org

This reliance on a hydroquinone state highlights a central theme in the diversification of THN derivatives: the manipulation of the electronic properties of the naphthalene (B1677914) core by biosynthetic enzymes to enable further structural elaboration.

Structure-Activity Relationships of 1,3,6,8-Tetrahydroxynaphthalene Derivatives

The modification of the 1,3,6,8-tetrahydroxynaphthalene (THN) scaffold results in derivatives with a broad spectrum of biological activities. The relationship between the specific structural modifications and the resulting activity is a key area of research. Analysis of various THN-derived natural products reveals how different functionalizations, such as prenylation, methylation, and glycosylation, influence their biological profiles.

Meroterpenoids, which combine the THN-derived polyketide core with a terpene-based isoprenoid chain, exhibit activities ranging from antitumor to antioxidant. nih.govnih.govnih.gov The prenyl moieties, in particular, are thought to play a significant role in the biological diversity of these compounds, as the core polyketide structure often remains highly similar. nih.gov For example, naphterpin, which possesses an attached 10-carbon geranyl group, is known for its antioxidant properties. nih.gov

The furaquinocin family of meroterpenoids demonstrates how modifications to both the THN core and the isoprenoid unit can fine-tune bioactivity. nih.gov Recently discovered furaquinocins K and L show distinct structural features. Furaquinocin K is characterized by a methoxy (B1213986) group at the C-4 position of the naphthoquinone skeleton. nih.gov Furaquinocin L, which contains a rare acetylhydrazone fragment, has been found to exhibit activity against Gram-positive bacteria without showing cytotoxic effects. nih.gov This suggests that even subtle changes to the peripheral structure can impart specific biological activities.

In contrast to derivatization with isoprenoid groups, other modifications lead to different functionalities. A notable example is the compound IBR-3, identified as 1-(α-l-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene. nih.govmdpi.com In this derivative, the THN core undergoes extensive methylation and is also glycosylated. nih.govmdpi.com This compound did not show significant antibacterial or cytotoxic activities but exhibited promising UV-protective effects. mdpi.com This indicates that methylation and glycosylation of the THN scaffold can produce derivatives with potential applications in sun protection.

The table below summarizes the structural features and associated biological activities of selected 1,3,6,8-tetrahydroxynaphthalene derivatives.

| Compound Name | Key Structural Derivatization from THN Core | Observed Biological Activity | Citations |

| Naphterpin | Oxidation, Geranylation | Antioxidant | nih.gov |

| Furaquinocin L | Oxidation, Prenylation, Acetylhydrazone formation | Antibacterial (Gram-positive), Non-cytotoxic | nih.gov |

| IBR-3 | Trimethoxylation, Glycosylation with a methylated deoxy-mannopyranose | UV Protective | nih.govmdpi.com |

This information underscores the principle that the core THN structure is a versatile platform, and its derivatization through various biosynthetic pathways is a key strategy for generating functionally diverse molecules.

Advanced Analytical Methodologies in 1,3,6,8 Tetrahydroxynaphthalene Research

Spectroscopic Characterization of 1,3,6,8-Tetrahydroxynaphthalene and its Derivatives

Spectroscopic methods are fundamental in the identification and structural analysis of 1,3,6,8-Tetrahydroxynaphthalene and its related compounds. These techniques provide detailed information about the molecular structure, bonding, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1,3,6,8-Tetrahydroxynaphthalene. numberanalytics.combbhegdecollege.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule. mdpi.com

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.org The chemical shifts, signal multiplicities, and integration values offer clues to the types of protons and carbons present and their relative numbers.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecular structure. researchgate.netbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range correlations between ¹H and ¹³C nuclei (typically over two to three bonds), which is crucial for piecing together the carbon skeleton and connecting different parts of the molecule. numberanalytics.comresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine the relative stereochemistry by identifying protons that are close to each other in space, through the nuclear Overhauser effect (NOE). beilstein-journals.org

| Technique | Information Provided | Primary Application |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Initial structural assessment. |

| ¹³C NMR | Number and type of carbon atoms. | Carbon skeleton determination. |

| COSY | ¹H-¹H spin-spin couplings. | Establishing proton connectivity. |

| HSQC | Direct ¹H-¹³C correlations. | Assigning carbon signals. |

| HMBC | Long-range ¹H-¹³C correlations. | Assembling the molecular framework. |

| ROESY | Through-space proton-proton interactions. | Determining relative stereochemistry. |

Mass Spectrometry (MS) for Metabolite Profiling and Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and identification of metabolites. nih.gov In the context of 1,3,6,8-Tetrahydroxynaphthalene research, MS, particularly when coupled with chromatography, is vital for metabolite profiling and confirming the molecular weight and elemental composition of the compound and its derivatives. researchgate.netnih.gov

High-Resolution Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (HR-QTOF ESI/MS) is a commonly employed technique. nih.gov This method provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. escholarship.org The fragmentation pattern observed in the MS/MS spectra provides additional structural information that aids in the identification of the molecule. escholarship.org

UV-Vis Spectroscopy in Analytical Studies

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and characterization of compounds containing chromophores. Naphthalene (B1677914) and its derivatives, including 1,3,6,8-Tetrahydroxynaphthalene, exhibit strong ultraviolet absorption due to π-π* electronic transitions within their aromatic ring system. researchgate.net The resulting UV-Vis spectrum, with its characteristic absorption maxima, can be used to quantify the concentration of 1,3,6,8-Tetrahydroxynaphthalene in a solution. In some studies, HPLC analysis of culture extracts is monitored at a specific UV wavelength, such as 330 nm, to detect and quantify the production of related metabolites. nih.gov

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation and purification of 1,3,6,8-Tetrahydroxynaphthalene from complex biological matrices, such as fermentation broths or cell extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most frequently used techniques. nih.gov

These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a solvent or solvent mixture). nih.gov In a typical reverse-phase HPLC setup, a gradient of increasing organic solvent (like acetonitrile) in an aqueous solvent (often containing an acid like trifluoroacetic acid) is used to elute the compounds from the column. nih.gov The retention time, the time it takes for a compound to pass through the column, is a characteristic property that can be used for its identification. For instance, in one study, a distinct peak with a retention time of 15.7 minutes was identified as the product of a THN synthase. nih.gov

In Vitro and In Vivo Enzymatic Assay Systems for Biosynthetic Studies

Understanding the biosynthesis of 1,3,6,8-Tetrahydroxynaphthalene requires the use of both in vitro and in vivo enzymatic assay systems. plos.org These assays are designed to identify and characterize the enzymes responsible for its production.

In vivo studies often involve the heterologous expression of a putative synthase gene in a host organism, such as Streptomyces lividans. koreascience.krjmb.or.kr The production of 1,3,6,8-Tetrahydroxynaphthalene or its downstream products, like the reddish pigment flaviolin (B1202607), in the recombinant strain confirms the function of the enzyme. nih.govkoreascience.krjmb.or.kr

In vitro enzymatic assays utilize cell-free extracts or purified enzymes to directly study the enzymatic reaction. nih.govresearchgate.net These assays allow for the determination of enzyme kinetics and substrate specificity. For example, the synthesis of 1,3,6,8-Tetrahydroxynaphthalene has been demonstrated in vitro using malonyl-CoA as the substrate. nih.gov The reaction product can then be identified and quantified using techniques like HPLC and LC-MS. nih.gov

Several enzymes are involved in the metabolic pathways connected to 1,3,6,8-Tetrahydroxynaphthalene. For instance, tetrahydroxynaphthalene reductase catalyzes the reduction of 1,3,6,8-tetrahydroxynaphthalene to scytalone (B1230633). enzyme-database.orgexpasy.orgresearchgate.net Conversely, scytalone dehydratase is involved in a dehydration reaction that can ultimately lead to the formation of 1,3,8-trihydroxynaphthalene (B1218226). wikipedia.orguniprot.org The activity of these enzymes is often studied in the context of melanin (B1238610) biosynthesis in pathogenic fungi. enzyme-database.orgexpasy.orgmdpi.com

| Enzyme | Reaction | Role in Biosynthesis |

|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene Synthase (THNS) | Condensation of five malonyl-CoA molecules. uniprot.org | Catalyzes the formation of the 1,3,6,8-Tetrahydroxynaphthalene core structure. jmb.or.kruniprot.org |

| Tetrahydroxynaphthalene Reductase | Reduces 1,3,6,8-Tetrahydroxynaphthalene to scytalone. enzyme-database.orgexpasy.org | A key step in the melanin biosynthesis pathway in some fungi. enzyme-database.orgexpasy.org |

| Scytalone Dehydratase | Dehydrates scytalone to 1,3,8-trihydroxynaphthalene. wikipedia.org | Another crucial enzyme in the fungal melanin pathway. wikipedia.org |

Biological and Ecological Significance of 1,3,6,8 Tetrahydroxynaphthalene and Its Derivatives

Role in Fungal Pathogenesis and Virulence (e.g., melanin (B1238610) in Wangiella dermatitidis, Bipolaris oryzae)

1,3,6,8-Tetrahydroxynaphthalene is a key intermediate in the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthetic pathway. abmole.comglpbio.com Fungal melanin, a dark pigment found in the cell wall, is a well-established virulence factor in many pathogenic fungi, protecting the organism from the host's immune response and environmental stressors.

In the human pathogenic black fungus, Wangiella (Exophiala) dermatitidis, the cell wall melanin is synthesized from 1,8-dihydroxynaphthalene (DHN). nih.govasm.org An early and crucial precursor in the pathway leading to DHN is 1,3,6,8-tetrahydroxynaphthalene (T4HN). nih.govasm.org The synthesis of T4HN is initiated from acetyl-CoA and malonyl-CoA molecules through the action of a type I polyketide synthase (PKS). asm.org Research has also identified 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (AT4HN) as a novel precursor to T4HN in this fungus, highlighting a new biosynthetic step in its melanin pathway. nih.govasm.org The DHN-melanin pathway is considered one of the best-characterized fungal melanin pathways. asm.orgresearchgate.net

Similarly, in the plant pathogenic fungus Bipolaris oryzae, the causal agent of brown spot disease in rice, T4HN is a precursor to melanin. semanticscholar.org The expression of T4HR1, a 1,3,6,8-tetrahydroxynaphthalene reductase gene involved in melanin biosynthesis, is enhanced by near-ultraviolet irradiation in this fungus. semanticscholar.org

The table below summarizes the role of 1,3,6,8-Tetrahydroxynaphthalene in the melanin pathway of these fungi.

Protective Roles in Microorganisms

Beyond its role in pathogenesis, T4HN and its derivatives play significant protective roles for microorganisms, particularly in conferring resistance to environmental stresses.

Certain derivatives of 1,3,6,8-tetrahydroxynaphthalene exhibit notable UV-protective properties. A prime example is the compound 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (IBR-3), produced by Nocardia sp. CS682. nih.govjmb.or.kr In the biosynthesis of IBR-3, 1,3,6,8-tetrahydroxynaphthalene (THN) serves as the key intermediate scaffold. nih.govjmb.or.krkoreascience.kr The formation of IBR-3 involves post-modification of THN by enzymes such as methyltransferases and glycosyltransferases. nih.gov

The production of melanin, originating from 1,3,6,8-tetrahydroxynaphthalene, is a critical mechanism for stress resistance in fungi. asm.org These complex polymers enhance the survival and competitive abilities of fungi in various environments. asm.org In Bipolaris oryzae, exposure to near-ultraviolet light enhances the expression of a gene responsible for a reductase that acts on T4HN, suggesting a direct link between T4HN-derived melanin and protection against UV-induced stress. semanticscholar.org

Bioactivities of 1,3,6,8-Tetrahydroxynaphthalene-Derived Compounds

The structural scaffold of 1,3,6,8-tetrahydroxynaphthalene gives rise to a diverse family of natural products with a wide range of biological activities, including antimicrobial and antitumor properties.

Naphthalenones, a class of compounds biosynthesized from the 1,8-dihydroxynaphthalene (DHN) pathway for which T4HN is a precursor, have demonstrated a spectrum of antimicrobial activities. mdpi.com For example, (3S)-3,8-dihydroxy-6,7-dimethyl-a-tetralone, isolated from the endophytic fungus Daldinia eschscholtzii, showed weak antimicrobial potential against Staphylococcus aureus, Microsporum gypseum, and methicillin-resistant S. aureus (MRSA) with MICs of 200 mg/mL. mdpi.com The same compound, when isolated from Cladosporium sp. JJM22, exhibited a broad spectrum of antibacterial activity against Vibrio parahemolyticus, S. aureus, Escherichia coli, Vibrio alginolyticus, Bacillus cereus, and MRSA at a concentration of 20 μM. mdpi.com

A variety of compounds derived from the T4HN scaffold have been investigated for their potential as antitumor and cytotoxic agents. Naphthalenone derivatives, which are products of the DHN-melanin biosynthesis pathway, have shown cytotoxic activities. mdpi.com Furthermore, synthetic derivatives of 1,8-naphthalimide (B145957) linked to 1,2,3-triazole have been synthesized and evaluated for their antitumor properties. frontiersin.org While not all derivatives showed significant activity, some compounds exhibited inhibitory effects on lung cancer cells. For instance, compound 5e in one study showed the strongest effect against H1975 lung cancer cells with an IC₅₀ of 16.56 μM. frontiersin.org Studies on other flavonoids and their synthetic derivatives have also identified compounds with antiproliferative action against various human and murine tumor cell lines. hebmu.edu.cn

Antioxidant Properties

While 1,3,6,8-Tetrahydroxynaphthalene (THN) is a well-established key intermediate in the biosynthesis of dihydroxynaphthalene (DHN)-melanin, a pigment known for its protective roles in various organisms, direct and detailed research into the intrinsic antioxidant properties of the parent compound, 1,3,6,8-Tetrahydroxynaphthalene, is not extensively documented in currently available scientific literature. abmole.commedchemexpress.comtargetmol.com However, the antioxidant potential of its derivatives and the broader class of polyketides to which it belongs suggests that THN itself may possess noteworthy radical-scavenging capabilities.

Polyketides, a diverse family of natural products synthesized by bacteria, fungi, and plants, are recognized for a wide array of biological activities, including antimicrobial, antiparasitic, antifungal, and anticancer properties. koreascience.kr A significant number of these activities are linked to their antioxidant potential.

Further insight can be gained from studies on its direct derivative, 1,8-dihydroxynaphthalene (DHN). Artificial allomelanin synthesized from the polymerization of DHN has demonstrated notable antioxidant efficiency. jmb.or.kr Nanoparticles of poly-DHN have been shown to be effective radical quenchers, suggesting that the foundational naphthalene (B1677914) structure with hydroxyl substitutions is conducive to antioxidant activity. jmb.or.kr The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals.

Other Emerging Biological Functions

Beyond its established role as a melanin precursor, research into other biological functions of 1,3,6,8-Tetrahydroxynaphthalene and its derivatives is an emerging field. One of the most promising of these is the UV-protective capacity of a THN derivative.

A study focusing on a novel derivative from Nocardia sp. CS682, identified as 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (IBR-3), for which THN is a key intermediate, demonstrated significant UV protection effects. abmole.comnih.gov This finding is particularly noteworthy as it suggests that downstream modifications of the THN scaffold can lead to compounds with specialized protective functions against environmental stressors like ultraviolet radiation. The same study, however, found that this specific derivative did not exhibit significant antibacterial or cytotoxic activities. abmole.com

The broader class of polyketides, to which 1,3,6,8-Tetrahydroxynaphthalene belongs, is known to encompass a vast range of pharmacological activities. koreascience.kr These include antimicrobial, antifungal, and anticancer properties. While these activities have not been directly attributed to the parent 1,3,6,8-Tetrahydroxynaphthalene molecule in the reviewed literature, its status as a fundamental building block within this class of bioactive compounds suggests that it could be a valuable target for future research and drug discovery efforts. The enzymatic pathways that produce THN and its derivatives are a subject of ongoing study, and the manipulation of these pathways could yield novel compounds with a variety of biological functions. abmole.comnih.gov

Biotechnological Applications and Engineering of 1,3,6,8 Tetrahydroxynaphthalene Pathways

Metabolic Engineering for Novel 1,3,6,8-Tetrahydroxynaphthalene Derivative Production

Metabolic engineering offers powerful tools for the rational design and modification of microbial systems to generate new chemical entities based on the THN scaffold. Key approaches include the targeted inactivation of competing pathways and the heterologous expression of essential synthase genes.

Inactivation of Competing Biosynthetic Pathways (e.g., nargenicin (B1140494) A1 biosynthesis)

A primary strategy to channel metabolic flux towards the production of novel THN derivatives is the inactivation of major, competing secondary metabolite pathways. A notable example is the disruption of nargenicin A1 biosynthesis in Nocardia sp. CS682. mdpi.comresearchgate.net Nargenicin A1 is a potent antibacterial macrolide and a major secondary metabolite of this strain. mdpi.comsci-hub.rednih.gov By inactivating the polyketide synthase (PKS) region responsible for nargenicin A1 production, researchers can unveil cryptic biosynthetic pathways and facilitate the accumulation of otherwise minor products. mdpi.comnih.gov This approach has successfully led to the characterization of novel THN derivatives. mdpi.com The inactivation is typically achieved through targeted gene deletion, often using double-crossover homologous recombination. sci-hub.red This metabolic engineering technique underscores the "one-strain-many-compounds" (OSMAC) approach, where the metabolic potential of a single microbial strain is explored by manipulating its genetic makeup or cultivation conditions. mdpi.com

Heterologous Expression Systems for 1,3,6,8-Tetrahydroxynaphthalene Synthase Genes

The functional expression of 1,3,6,8-Tetrahydroxynaphthalene synthase (THNS) genes in well-characterized host organisms is a cornerstone of THN pathway engineering. This approach allows for the production of THN and its derivatives in a controlled environment, often with higher yields and simplified downstream processing.

Streptomyces lividans : This bacterium is a widely used host for the heterologous expression of actinomycete biosynthetic genes. The THNS gene (thnA) from Nocardia sp. CS682 has been successfully expressed in S. lividans TK24. nih.govkoreascience.krnih.gov The expression of thnA in this host resulted in the production of THN, which spontaneously oxidizes to form the reddish compound flaviolin (B1202607), confirming the function of the synthase. nih.govkoreascience.krnih.gov This system provides a platform for studying the enzyme's properties and for producing the core THN scaffold for further modifications. nih.govjmb.or.kr

Aspergillus oryzae : This filamentous fungus serves as an efficient host for expressing fungal polyketide synthases. The PKS1 gene from Colletotrichum lagenarium, which encodes a THN synthase, was overexpressed in A. oryzae. nih.gov This led to the successful in vitro synthesis of THN, demonstrating that fungal PKS genes can be functionally expressed in this host. nih.gov A. oryzae is considered a "clean" host as it produces few interfering secondary metabolites, which simplifies the detection and purification of heterologously produced compounds. nih.gov

Escherichia coli : While primarily known for protein expression, E. coli has also been engineered for the production of polyketides. By co-expressing the THNS gene with a phosphopantetheinyl transferase (which is necessary to activate the acyl carrier protein domains of some PKS types), it is possible to produce THN. However, the production of complex polyketides in E. coli can be challenging due to the need for precursor supply and proper protein folding.

| Host Organism | Gene Expressed | Product | Key Findings |

| Streptomyces lividans | thnA from Nocardia sp. CS682 | 1,3,6,8-Tetrahydroxynaphthalene (THN), Flaviolin | Confirmed the function of ThnA as a THN synthase. nih.govkoreascience.krnih.gov |

| Aspergillus oryzae | PKS1 from Colletotrichum lagenarium | 1,3,6,8-Tetrahydroxynaphthalene (T4HN) | First in vitro synthesis of THN using a fungal PKS expressed in a heterologous host. nih.gov |

| Streptomyces venezuelae | nar BGC from Nocardia sp. CS682 | Nargenicin A1 | Successful heterologous production of a complex polyketide. nih.gov |

Genome Mining and Bioinformatics for Pathway Discovery

The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. Genome mining utilizes bioinformatics tools to scan microbial genomes for sequences homologous to known biosynthetic genes, particularly polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.gov

This approach has been instrumental in identifying putative THNS gene clusters in various actinomycetes. mdpi.com By analyzing the genomic data of Nocardia sp. CS682, researchers identified a putative type III PKS, designated thnA, responsible for THN synthesis. mdpi.comnih.govkoreascience.kr Sequence and phylogenetic analysis of ThnA revealed similarities to other known bacterial THN synthases from Streptomyces coelicolor and Streptomyces griseus, providing strong evidence for its function before experimental verification. mdpi.com

Genome mining can predict the core structure of a metabolite based on the gene cluster's architecture. nih.gov For instance, the biosynthetic gene cluster for a THN derivative in Nocardia sp. CS682 was found to contain not only the type III PKS gene (thnA) but also genes encoding tailoring enzymes like methyltransferases, which are responsible for subsequent modifications of the THN core. nih.gov This predictive power accelerates the discovery process by focusing laboratory efforts on the most promising gene clusters. nih.govnih.gov

Strategies for Enhancing 1,3,6,8-Tetrahydroxynaphthalene and Derivative Yields

Increasing the production titers of THN and its derivatives is crucial for their potential commercialization. Several metabolic engineering strategies can be employed to enhance yields:

Overexpression of Pathway Genes : Increasing the expression levels of the THNS gene and other key biosynthetic genes can significantly boost product formation. This is often achieved by placing the genes under the control of strong, constitutive promoters in the heterologous host.

Increasing Precursor Supply : The biosynthesis of THN by type III PKSs utilizes five molecules of malonyl-CoA. nih.govjmb.or.kr Therefore, engineering the host's primary metabolism to increase the intracellular pool of malonyl-CoA can drive more flux through the THN pathway. This can involve overexpressing acetyl-CoA carboxylase, which catalyzes the conversion of acetyl-CoA to malonyl-CoA.

Optimization of Fermentation Conditions : Systematically optimizing culture parameters such as media composition, pH, temperature, and aeration can have a profound impact on microbial growth and secondary metabolite production.

Elimination of Byproduct Formation : As discussed in section 7.1.1, inactivating competing biosynthetic pathways not only facilitates the discovery of novel compounds but also redirects cellular resources and precursors towards the desired pathway, thereby increasing its yield. mdpi.comresearchgate.net For example, eliminating nargenicin A1 production in Nocardia sp. CS682 can enhance the availability of precursors for THN synthesis. mdpi.com

| Strategy | Approach | Example |

| Gene Overexpression | Place THNS gene under a strong promoter. | Overexpression of thnA in S. lividans. |

| Precursor Supply Enhancement | Overexpress acetyl-CoA carboxylase. | Increase intracellular malonyl-CoA pools. |

| Pathway Competition Removal | Inactivate genes for major secondary metabolites. | Deletion of the nargenicin A1 biosynthetic gene cluster. mdpi.com |

| Fermentation Optimization | Modify media components and culture conditions. | Optimization of DD media for Nocardia sp. CS682. nih.gov |

Conclusion and Future Research Directions

Prospective Avenues for Future Investigation

Elucidation of Novel Biosynthetic Enzymes and Pathways

A promising avenue for future research is the continued discovery and characterization of novel THN synthases and associated enzymes from a wider range of microorganisms. Genome mining of diverse microbial genomes, including those from extremophiles and underexplored environments, could reveal new PKSs with unique properties. koreascience.kr The characterization of these novel enzymes will not only expand our understanding of polyketide biosynthesis but also provide new biocatalysts for synthetic applications.

Further investigation is also needed to fully map the post-THN modification pathways. In Nocardia sp. CS682, for example, the THN core is modified by methyltransferases and a glycosyltransferase to produce the final product, IBR-3. nih.govmdpi.com Identifying and characterizing these downstream enzymes in various organisms will be crucial for understanding the full metabolic potential of THN.

Advanced Applications in Synthetic Biology and Drug Discovery

The characterization of THN biosynthetic pathways opens up exciting possibilities in synthetic biology. The heterologous expression of THN synthase genes in engineered microbial hosts has already been shown to be a viable strategy for producing THN and its derivatives. koreascience.krnih.govnih.gov Future work could focus on optimizing these production platforms and engineering the PKS enzymes themselves to generate novel, non-natural polyketides with potentially valuable biological activities. The modular nature of PKSs makes them amenable to domain swapping and mutagenesis to alter their substrate specificity and product outcome.

In the realm of drug discovery, THN and its derivatives represent a promising source of new therapeutic agents. The UV-protective properties of the THN derivative IBR-3 highlight the potential of these compounds. nih.govmdpi.com Further screening of THN-related molecules for other bioactivities, such as antimicrobial, antioxidant, or anticancer properties, is warranted. The elucidation of the biosynthetic pathways allows for the targeted generation of novel derivatives through metabolic engineering, which could lead to the discovery of new drug leads.

Ecological and Evolutionary Significance in Microbial Communities

The role of THN as a precursor to DHN-melanin underscores its importance in the ecological fitness and evolutionary success of many fungi. researchgate.netresearchgate.netnih.gov DHN-melanin provides protection against a variety of environmental stresses, including UV radiation, extreme temperatures, and host immune responses. nih.gov Future research could delve deeper into the specific ways in which the THN pathway contributes to the survival and virulence of pathogenic fungi in their respective hosts. sci-hub.senih.gov

Understanding the evolutionary history of THN synthases and their distribution across different microbial taxa could also provide insights into the adaptation of microorganisms to diverse ecological niches. Phylogenetic analysis of THNS genes can help to trace their evolutionary origins and diversification. mdpi.com Furthermore, investigating the role of THN and its derivatives in mediating interactions within microbial communities, such as competition or symbiosis, could reveal new ecological functions for these compounds.

常见问题

Q. How can 1,3,6,8-Tetrahydroxynaphthalene (THN) be quantified in vivo as a proxy for malonyl-CoA production?

THN serves as a biosensor for malonyl-CoA in microbial systems. The enzyme 1,3,6,8-tetrahydroxynaphthalene synthase (THNS) catalyzes the condensation of five malonyl-CoA molecules to form THN, which auto-oxidizes to flaviolin. Flaviolin’s absorbance at 340 nm is measured spectrophotometrically to infer malonyl-CoA levels. Key steps include:

Q. What are the optimal storage conditions for THN in experimental settings?

THN stability depends on solvent and temperature:

Q. How does THN participate in melanin biosynthesis pathways?

In fungi like Wangiella dermatitidis and Colletotrichum lagenarium, THN is the first pentaketide intermediate in the 1,8-dihydroxynaphthalene (DHN) melanin pathway. THN reductase reduces THN to scytalone, followed by dehydration and polymerization to form melanin. Pathway inhibitors (e.g., tricyclazole) block later steps, causing THN accumulation .

Advanced Research Questions

Q. How can metabolic engineering optimize THN production in polyketide synthase (PKS) systems?

- Strain engineering : Overexpress type III PKS (e.g., Streptomyces griseus RppA) to catalyze five malonyl-CoA condensations into THN.

- Media optimization : Use glucose-supplemented media with metal ions (e.g., Mg²⁺) to enhance PKS activity.

- Kinetic modeling : Analyze flux control points (e.g., phosphoglucose isomerase in E. coli) to redirect carbon flux toward malonyl-CoA .

Q. How to resolve contradictions in THN’s reported toxicity across studies?

Discrepancies arise from species-specific effects and exposure routes:

- In fungi : THN is non-toxic and essential for melanin-mediated UV protection.

- In mammals : Potential hepatorenal toxicity reported in Monascus fermentation contaminants. Use OECD guidelines for toxicity screening:

Q. What experimental designs address THN’s instability during extraction?

Q. How to evaluate environmental exposure risks of THN in industrial settings?

- Tiered assessment :

- Fate analysis : Measure logP (1.662) and vapor pressure (3.29E-07 mmHg) to predict air/water partitioning.

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀).

- Regulatory alignment : Cross-reference EPA’s Toxic Substances Control Act (TSCA) and EU REACH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。